Deoxyfluorination Reaction Efficiency of 2-(4-Fluoro-1-naphthyl)ethanol
2-(4-Fluoro-1-naphthyl)ethanol undergoes efficient deoxyfluorination with 4-(methylsulfonyl)phenyl fluorosulfonate in dichloromethane under triethylamine catalysis to yield 2-(4-fluoro-1-naphthyl)ethyl fluoride. This reaction proceeds with an 86% isolated yield under ambient conditions .
| Evidence Dimension | Deoxyfluorination yield |
|---|---|
| Target Compound Data | 86% yield |
| Comparator Or Baseline | No direct comparator data available; however, this represents a high-yielding transformation for a primary alcohol under mild conditions |
| Quantified Difference | 86% conversion efficiency under ambient temperature conditions |
| Conditions | Substrate: 2-(4-Fluoro-1-naphthyl)ethanol; Reagent: 4-(Methylsulfonyl)phenyl fluorosulfonate; Catalyst: Et3N (1.5 equiv); Solvent: CH2Cl2; Temperature: Room temperature |
Why This Matters
The 86% deoxyfluorination yield demonstrates the compound's suitability as a precursor for accessing fluorinated naphthyl derivatives under mild conditions.
